molecular formula C9H11BrMgO2 B14877818 (2-Ethoxy-5-methoxyphenyl)magnesium bromide

(2-Ethoxy-5-methoxyphenyl)magnesium bromide

Cat. No.: B14877818
M. Wt: 255.39 g/mol
InChI Key: BBDVJMNUGQHZDJ-UHFFFAOYSA-M
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Description

(2-ethoxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-ethoxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-ethoxy-5-methoxyphenyl bromide with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2-ethoxy-5-methoxyphenyl bromide+Mg(2-ethoxy-5-methoxyphenyl)magnesium bromide\text{2-ethoxy-5-methoxyphenyl bromide} + \text{Mg} \rightarrow \text{this compound} 2-ethoxy-5-methoxyphenyl bromide+Mg→(2-ethoxy-5-methoxyphenyl)magnesium bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of reactants. The reaction is monitored closely to maintain optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-5-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, aryl halides.

    Solvents: Anhydrous THF is commonly used to maintain the reactivity of the Grignard reagent.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Formed from coupling reactions with alkyl or aryl halides.

Scientific Research Applications

(2-ethoxy-5-methoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2-ethoxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxy-5-methylphenyl)magnesium bromide
  • (2-ethoxy-5-methoxyphenyl)zinc bromide

Comparison

  • Reactivity : (2-ethoxy-5-methoxyphenyl)magnesium bromide is generally more reactive than its zinc counterpart due to the higher nucleophilicity of the magnesium-carbon bond.
  • Stability : Zinc-based reagents tend to be more stable and less sensitive to moisture compared to magnesium-based reagents.
  • Applications : Both compounds are used in similar types of reactions, but the choice between them depends on the specific requirements of the synthesis, such as reactivity and stability.

Properties

IUPAC Name

magnesium;1-ethoxy-4-methoxybenzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.BrH.Mg/c1-3-11-9-6-4-8(10-2)5-7-9;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDVJMNUGQHZDJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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